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Compound of Interest

4-Chloro-1,2-dihydropyridazine-
3,6-dione

cat. No.: B1583366

Compound Name:

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-1,2-dihydropyridazine-
3,6-dione

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-1,2-dihydropyridazine-3,6-dione is a chlorinated heterocyclic compound belonging
to the pyridazine family.[1] Its structure, featuring a reactive chlorine atom and a dione system
within a six-membered nitrogen-containing ring, makes it a valuable and versatile intermediate
in chemical synthesis.[1] This guide provides a comprehensive overview of its chemical
properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and
professionals in drug development. The compound's significance lies in its capacity to serve as
a scaffold for constructing more complex molecules, particularly within medicinal chemistry
where chlorinated heterocycles are prevalent in FDA-approved drugs.[2][3]

PART 1: Molecular Identity and Physicochemical
Characteristics
Chemical Identity and Structure

The fundamental identity of this compound is established by its unique identifiers and structural
features.

e |[UPAC Name: 4-chloro-1,2-dihydropyridazine-3,6-dione[4]
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e CAS Number: 5397-64-8[1][4][5]
e Molecular Formula: CaHsCIN202[1][4][5]
e Molecular Weight: 146.53 g/mol [1][4]

The molecule consists of a pyridazine core, a six-membered ring with two adjacent nitrogen
atoms, substituted with a chlorine atom at the 4-position and two carbonyl groups at the 3 and
6-positions.[1] This arrangement results in a planar structure where the electronegative chlorine
atom significantly influences the ring's electronic properties and reactivity.[1]

Structural Identifiers:
e SMILES:C1=C(C(=O)NNC1=0)CI[1][4]
e InChl:InChI=1S/C4H3CIN202/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[1][4]

A key characteristic of the pyridazinedione ring is its existence in tautomeric forms. It can exist
in the dione form or the aromatic diol form (4-Chloropyridazine-3,6-diol), which influences its
reactivity and physical properties.[1]

Physicochemical Properties

4-Chloro-1,2-dihydropyridazine-3,6-dione is typically encountered as a solid.[1] Its key
physical and chemical properties are summarized in the table below.

Property Value Source(s)
Melting Point 285-288 °C (decomposes) [5]
Density 1.61 + 0.1 g/cm? (Predicted) [5]
pKa 7.0 £ 0.40 (Predicted) [5]
XLogP3 -0.1 [4]

PART 2: Reactivity Profile and Synthetic Pathways
Principles of Reactivity
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The chemical behavior of 4-Chloro-1,2-dihydropyridazine-3,6-dione is governed by two
primary features:

e The C-Cl Bond: The chlorine atom at the 4-position is attached to an electron-deficient
carbon due to the influence of the adjacent carbonyl and ring nitrogen atoms. This makes it a
good leaving group, rendering the position susceptible to nucleophilic substitution.

e The a,B-Unsaturated Carbonyl System: The double bond between C4 and C5 is part of an
a,B-unsaturated system, making it an electrophilic site for Michael addition reactions,
particularly with soft nucleophiles like thiols.

The electron-withdrawing nature of the chlorine substituent activates the pyridazinedione ring,
making it more reactive towards nucleophiles compared to unsubstituted analogues.[6]

Key Reaction Types

The displacement of the chloride ion is a cornerstone of this molecule's synthetic utility. A wide
range of nucleophiles can be used to introduce new functional groups at the 4-position. This
reaction is fundamental for building molecular diversity from the pyridazinedione scaffold.
Studies on related chloro-substituted pyridazinones demonstrate that phenols, amines, and
thiols readily displace the chlorine atom under basic conditions (e.g., NaH or K2CO3).[7][8]

——————

N

+ Nu~

Nucleophile (Nu-) (A-Chloro—l,2—dihydropyridazine—3,6—dioneMA-Substituted—Pyridazinedione)
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Caption: General Nucleophilic Substitution Pathway

In the context of drug development, particularly for antibody-drug conjugates (ADCs) and
covalent inhibitors, the reactivity of pyridazinediones with cysteine thiols is of paramount
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importance. The pyridazinedione scaffold can undergo a reversible Michael addition with thiols
[9] This property allows for the creation of "cleavable linkers" that are stable under certain
physiological conditions but can release a payload (e.g., a drug) in a different environment,
such as the reducing environment inside a cell.[10] The rate of this addition and the reverse

retro-Michael reaction can be tuned by modifying substituents on the pyridazinedione ring,
making it a highly adaptable platform for drug delivery systems.[9]

Reversible Covalent Modification Workflow

Application in creating cleavable bioconjugates.
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Caption: Reversible Covalent Modification Workflow

Synthesis Protocol

The synthesis of chlorinated pyridazinediones often begins with readily available precursors. A
common route involves the reaction of maleic anhydride with hydrazine to form 1,2-
dihydropyridazine-3,6-dione (maleic hydrazide), which is then chlorinated.[11] While the direct
chlorination of maleic hydrazide can be complex, a more general and effective method for

creating chloro-substituted pyridazines is the treatment of the dihydroxy-pyridazine precursor
with a chlorinating agent like phosphorus oxychloride (POCIz).[12]

Experimental Protocol: General Chlorination of a Dihydroxypyridazine
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Setup: To a round-bottom flask equipped with a stirrer and reflux condenser, add the 3,6-

dihydroxypyridazine precursor (1 equivalent).

Reagent Addition: Carefully add phosphorus oxychloride (POCIs) (2-3 equivalents) and an

appropriate solvent such as chloroform.[12]

Reaction: Heat the mixture under stirring, for instance at 50°C, for several hours.[12] Monitor
the reaction progress using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, remove the solvent and excess POCIs under

reduced pressure.

Purification: The crude product is then purified, typically by silica gel column
chromatography, to yield the desired 3,6-dichloropyridazine product.[12]
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Caption: General Synthetic Pathway

PART 3: Analytical Characterization
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The identity and purity of 4-Chloro-1,2-dihydropyridazine-3,6-dione are confirmed using
standard analytical techniques.

¢ NMR Spectroscopy:

o H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the
vinyl proton at C5 and broad signals for the N-H protons of the hydrazide moiety.[4]

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
the N-H stretching and strong absorptions for the C=0 (carbonyl) groups.[4][13]

e Mass Spectrometry (MS): Mass spectrometry analysis will show a molecular ion peak (M+)
at an m/z corresponding to its molecular weight (~146 g/mol ), with a characteristic isotopic
pattern (~3:1 ratio for M* and M+2 peaks) due to the presence of the chlorine atom.[1][14]

PART 4: Safety and Handling

As a reactive chemical intermediate, proper handling of 4-Chloro-1,2-dihydropyridazine-3,6-
dione is critical.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the
following hazards:

 Pictograms: Danger[4]

e Hazard Statements:

[e]

H302: Harmful if swallowed.[4][15]

[e]

H315: Causes skin irritation.[4][15]

o

H318: Causes serious eye damage.[4][15]

[¢]

H335: May cause respiratory irritation.[4][15]

Recommended Handling and Storage
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Handling Protocol:

Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.

Avoid Inhalation/Contact: Do not inhale dust or vapors. Avoid contact with skin and eyes.

Contamination: In case of contact, immediately flush the affected area with plenty of water.
Take off contaminated clothing.

Storage:
» Store in a tightly closed container in a dry and well-ventilated place.

o Keep away from heat, open flames, and sources of ignition. The compound may also be
sensitive to light, air, and moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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